REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[C:5]#[N:6].C(N(CC)CC)C.[CH3:18][Si:19]([C:22]#[CH:23])([CH3:21])[CH3:20]>C1COCC1.[Cu](I)I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([C:23]#[C:22][Si:19]([CH3:21])([CH3:20])[CH3:18])[CH:9]=1)[C:5]#[N:6] |^1:34,53|
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC=1C=C(C#N)C=C(C1)F
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Name
|
|
Quantity
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35 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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35 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
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[Cu](I)I
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After an initial exotherm, the reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hrs
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated on a rotary evaporator
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Type
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ADDITION
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Details
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the dark residue diluted with hexane
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Type
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WASH
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Details
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washed with water three times
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Type
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FILTRATION
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Details
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The hexane layer was filtered through Celite
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Type
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CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude material was used without further purification
|
Type
|
CUSTOM
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Details
|
Ret time 3.96 min, (M+H)+=218.14
|
Duration
|
3.96 min
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C#N)C=C(C1)C#C[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |